

A Technical Guide to the Structure of (11Z)-Eicosenoyl-CoA

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Compound of Interest

Compound Name: (11Z)-eicosenoyl-CoA

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**Abstract

(11Z)-Eicosenoyl-Coenzyme A, a long-chain monounsaturated fatty acyl-CoA, is a critical intermediate in lipid metabolism. Its structure, characterized by a 20-carbon acyl chain with a cis-double bond at the eleventh position linked to a complex coenzyme A moiety, dictates its biochemical reactivity and role in cellular processes. This document provides a detailed examination of its molecular architecture, physicochemical properties, and the standard methodologies employed for its structural elucidation. A comprehensive understanding of this molecule is vital for research into fatty acid oxidation, membrane biology, and the development of therapeutics targeting lipid metabolic pathways.

Molecular Structure and Composition

(11Z)-eicosenoyl-CoA is a complex biomolecule that results from the formal condensation of the carboxyl group of (11Z)-eicosenoic acid with the thiol group of coenzyme A (CoA).^[1] This linkage forms a high-energy thioester bond, which is central to its metabolic activity. The molecule can be deconstructed into two primary components: the fatty acyl group and the coenzyme A moiety.

The (11Z)-Eicosenoyl Group

The fatty acyl portion of the molecule is derived from (11Z)-eicosenoic acid, also known as gondoic acid.^{[2][3][4]} This is a long-chain monounsaturated fatty acid characterized by the following features:

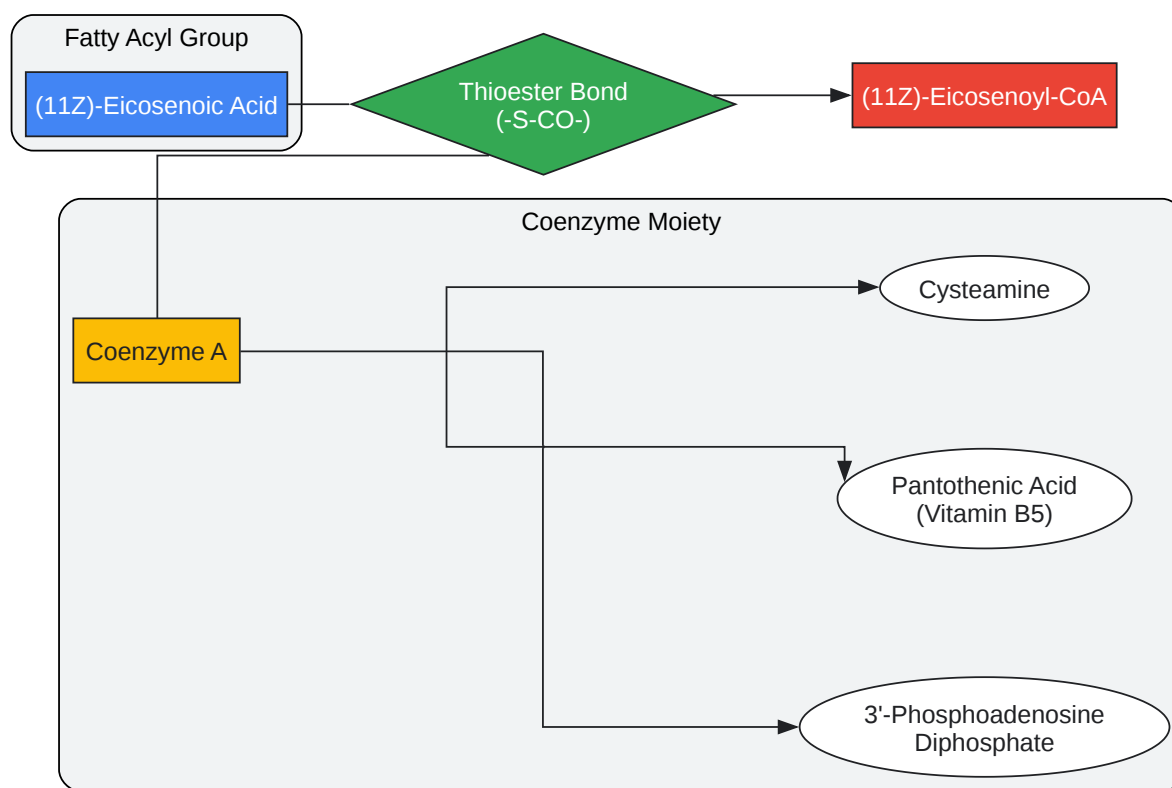
- Carbon Backbone: A straight chain of 20 carbon atoms.[\[5\]](#)[\[6\]](#)
- Double Bond: A single double bond is located between carbon 11 and carbon 12 (a $\Delta 11$ configuration).[\[1\]](#)[\[2\]](#)
- Stereochemistry: The "Z" designation, synonymous with "cis", indicates that the hydrogen atoms on the carbons of the double bond are positioned on the same side of the acyl chain. This introduces a distinct kink in the chain, influencing the fluidity of membranes into which it may be incorporated.

The Coenzyme A Moiety

Coenzyme A (CoA) is a universal and essential coenzyme involved in the transfer of acyl groups.[\[7\]](#)[\[8\]](#) Its intricate structure is composed of three distinct parts linked together:[\[8\]](#)[\[9\]](#)[\[10\]](#)

- 3'-Phosphoadenosine Diphosphate: An adenosine molecule phosphorylated at the 3' position of the ribose sugar and linked to a diphosphate (pyrophosphate) group.
- Pantothenic Acid (Vitamin B5): This vitamin is comprised of pantoic acid and β -alanine, joined by an amide bond.[\[9\]](#)
- Cysteamine: A derivative of the amino acid cysteine, which provides the terminal sulfhydryl (-SH) group. This thiol group is the reactive site of CoA.[\[9\]](#)[\[10\]](#)

The connection between the (11Z)-eicosenoyl group and CoA occurs via a thioester bond between the carbonyl carbon of the fatty acid and the sulfur atom of the cysteamine residue.[\[9\]](#)



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Caption: Hierarchical structure of **(11Z)-Eicosenoyl-CoA**.

Physicochemical Data

Quantitative data for **(11Z)-eicosenoyl-CoA** is summarized below. These properties are essential for analytical and experimental design.

Property	Value	Source
Molecular Formula	C41H72N7O17P3S	[1][11][12][13][14]
Molecular Weight	1060.03 g/mol	[1][11][12][13][14]
IUPAC Name	S-[2-[3-[[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-icos-11-enethioate	[1]
Parent Fatty Acid	(11Z)-Eicosenoic Acid (C20H38O2, MW: 310.5 g/mol)	[2][3]
Synonyms	11cis-eicosenoyl-CoA, Gondoeyl-CoA	[1]

Experimental Protocols for Structural Elucidation

The confirmation of the structure of **(11Z)-eicosenoyl-CoA** relies on standard analytical techniques in organic chemistry and biochemistry. Below are generalized protocols for key experiments.

Protocol: Mass Spectrometry (MS)

Objective: To confirm the molecular weight, determine the elemental formula, and identify structural fragments.

Methodology:

- Sample Preparation: Dissolve a purified sample of **(11Z)-eicosenoyl-CoA** in a suitable solvent system (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of 1-10 μM .
- Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
- Full Scan MS (MS1):
 - Operate the ESI source in positive ion mode to detect the protonated molecule $[\text{M}+\text{H}]^+$.
 - Acquire data over a mass range of m/z 100-1500.
 - The high-resolution accurate mass (HRAM) measurement of the parent ion is used to calculate the elemental formula ($\text{C}_{41}\text{H}_{72}\text{N}_7\text{O}_{17}\text{P}_3\text{S}$), which should match the theoretical value with <5 ppm error.
- Tandem MS (MS/MS or MS²):
 - Select the precursor ion corresponding to $[\text{M}+\text{H}]^+$ for fragmentation using collision-induced dissociation (CID).
 - Analyze the resulting product ions. Expected characteristic fragments include:
 - A neutral loss corresponding to the fatty acyl chain.
 - A prominent ion corresponding to the Coenzyme A moiety.
 - Fragments corresponding to the adenosine diphosphate and phosphopantetheine portions of CoA.

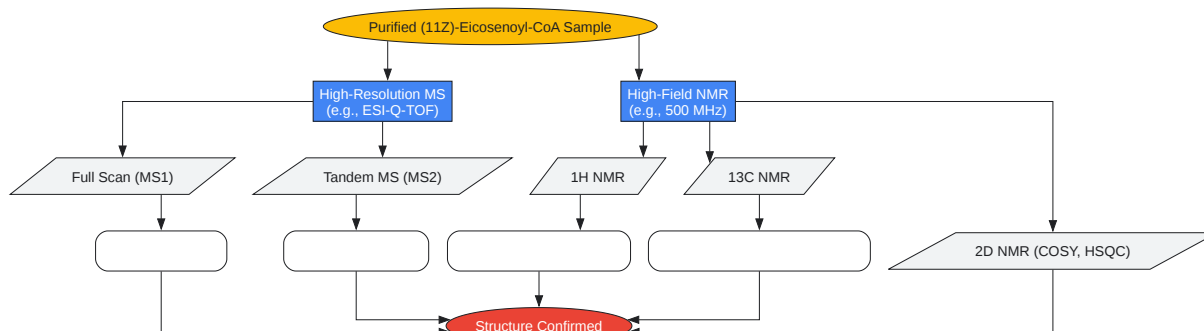
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the carbon skeleton, identify the position and stereochemistry of the double bond, and verify the thioester linkage.

Methodology:

- Sample Preparation: Dissolve a sufficient quantity (~5-10 mg) of the compound in a deuterated solvent (e.g., Methanol-d₄ or D₂O).
- ¹H NMR Spectroscopy:
 - Acquire a proton NMR spectrum at a high field strength (e.g., 500 MHz or greater).
 - Key Signals:
 - Olefinic Protons: The protons on the double bond (H-C11 and H-C12) will appear as a multiplet in the δ 5.3-5.4 ppm region. The coupling constant (J) between these protons is diagnostic of the geometry; a J value of ~10-12 Hz is characteristic of a cis (Z) configuration.
 - Allylic Protons: Protons on the carbons adjacent to the double bond (C10 and C13) will be observed around δ 2.0 ppm.
 - Thioester Methylene Protons: The -CH₂-S- protons from the cysteamine residue will appear downfield due to the thioester linkage.
- ¹³C NMR Spectroscopy:
 - Acquire a carbon-13 spectrum to identify all unique carbon environments.
 - Key Signals:
 - Thioester Carbonyl: The carbonyl carbon of the thioester linkage will have a characteristic chemical shift around δ 195-200 ppm.
 - Olefinic Carbons: The carbons of the double bond (C11 and C12) will appear in the δ 128-132 ppm region.
- 2D NMR (COSY, HSQC):
 - Perform Correlation Spectroscopy (COSY) to establish proton-proton coupling networks and confirm the connectivity of the acyl chain.

- Utilize Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons, confirming assignments.



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Caption: Workflow for the structural elucidation of **(11Z)-Eicosenoyl-CoA**.

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